molecular formula C17H27ClN2O B14729765 N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide CAS No. 6302-26-7

N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide

Cat. No.: B14729765
CAS No.: 6302-26-7
M. Wt: 310.9 g/mol
InChI Key: OJKDAUXQDCFKPK-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring and a diisobutylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and diisobutylamine.

    Reaction Conditions: The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group.

    Procedure: The 3-chloro-2-methylphenylamine is first reacted with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with diisobutylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors can be used.

    Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield primary or secondary amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)acetamide: Lacks the diisobutylamino group, resulting in different chemical and biological properties.

    N-(3-Chloro-2-methylphenyl)-2-(dimethylamino)acetamide: Contains a dimethylamino group instead of a diisobutylamino group, leading to variations in reactivity and applications.

Uniqueness

N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide is unique due to the presence of both the chloro-substituted aromatic ring and the diisobutylamino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6302-26-7

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

2-[bis(2-methylpropyl)amino]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C17H27ClN2O/c1-12(2)9-20(10-13(3)4)11-17(21)19-16-8-6-7-15(18)14(16)5/h6-8,12-13H,9-11H2,1-5H3,(H,19,21)

InChI Key

OJKDAUXQDCFKPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(CC(C)C)CC(C)C

Origin of Product

United States

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